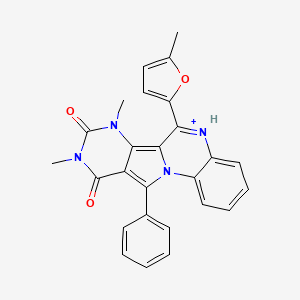
CFTR Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PPQ-102 involves multiple steps, starting with the preparation of the core pyrimido-pyrrolo-quinoxalinedione structure. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrimido-pyrrolo-quinoxalinedione core.
Functionalization: Introduction of functional groups such as methyl and phenyl groups at specific positions on the core structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity
Analyse Des Réactions Chimiques
PPQ-102 undergoes several types of chemical reactions, including:
Oxidation: PPQ-102 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PPQ-102, potentially altering its activity.
Substitution: Various substitution reactions can introduce different functional groups onto the PPQ-102 molecule, which can be useful for creating analogs with different properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
PPQ-102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of CFTR chloride channels and to develop new inhibitors.
Biology: Employed in research on cystic fibrosis to understand the role of CFTR in disease pathology.
Medicine: Investigated for its potential therapeutic applications in diseases involving chloride ion transport, such as polycystic kidney disease.
Industry: Utilized in the development of new drugs targeting CFTR and related pathways .
Mécanisme D'action
PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of CFTR. It inhibits CFTR-mediated chloride currents in a reversible and voltage-independent manner. The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through. This mechanism is particularly useful in preventing cyst enlargement in polycystic kidney disease .
Comparaison Avec Des Composés Similaires
PPQ-102 is unique in its high potency and selectivity for CFTR inhibition. Similar compounds include:
CFTR Inhibitor-172: Another potent this compound with a different chemical structure.
GlyH-101: A this compound that blocks chloride channels through a different mechanism.
CFTR(inh)-172: A compound with similar inhibitory effects on CFTR but with different pharmacokinetic properties .
PPQ-102 stands out due to its reversible inhibition and voltage-independent action, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H21N4O3+ |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |
InChI |
InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1 |
Clé InChI |
RSBJYRGOYAIVBG-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


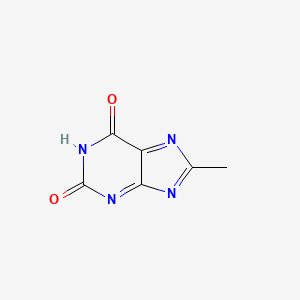
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)

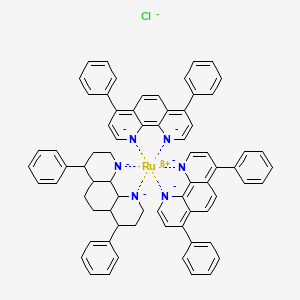
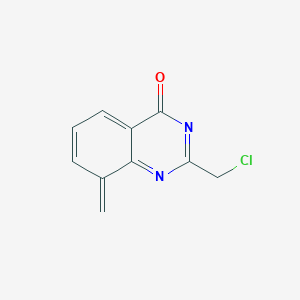
![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
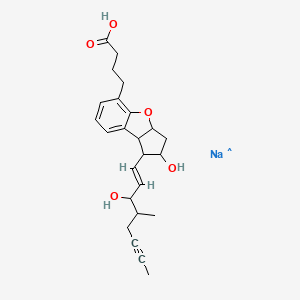
![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)
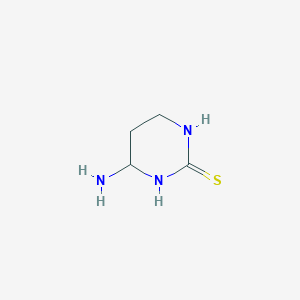
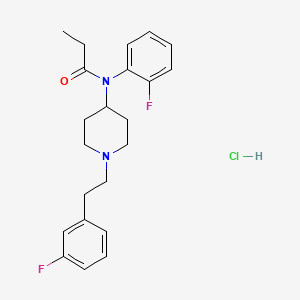
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)
![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
